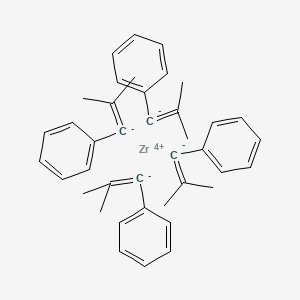

2-methylprop-1-enylbenzene;zirconium(4+)

Description

Historical Context and Evolution of Zirconium Catalysis

The journey of zirconium catalysis is deeply rooted in the broader history of organometallic chemistry. A pivotal moment arrived in 1953 with the synthesis of zirconocene (B1252598) dibromide, an achievement that laid the groundwork for future explorations into organozirconium compounds. wikipedia.org This was followed by the preparation of the dihydride Cp2ZrH2 in 1966. wikipedia.org However, it was the synthesis of zirconocene dichloride (Cp2ZrCl2) and its subsequent reduction to the hydrochloride, now famously known as Schwartz's reagent ([Cp2ZrHCl]2), in 1970 that truly unlocked the synthetic potential of organozirconium chemistry. wikipedia.org The groundbreaking work on organozirconium reagents, particularly their application in organic synthesis, was recognized with the Nobel Prize in Chemistry awarded to Ei-Ichi Negishi. wikipedia.org

Initially, the primary focus of zirconium coordination compounds was the identification of viable catalysts for alkene polymerization. researchgate.net This led to the rapid evolution of zirconocene complexes, which have been extensively studied for their catalytic, synthetic, stoichiometric, and materials applications. researchgate.net The development of these catalysts has been a continuous pursuit, with ongoing research into new ligand designs and activation methods to enhance their catalytic performance.

Significance of Zirconium(IV) in Homogeneous and Heterogeneous Catalysis

Zirconium(IV) compounds have established themselves as versatile catalysts in both homogeneous and heterogeneous systems, largely owing to their Lewis acidic nature. figshare.com In homogeneous catalysis, zirconocene complexes, when activated with cocatalysts like methylaluminoxane (B55162) (MAO), are highly effective for olefin polymerization. dntb.gov.ua The catalytic activity and the properties of the resulting polymer can be finely tuned by modifying the ligand framework around the zirconium center. Beyond polymerization, zirconium(IV) complexes catalyze a range of organic reactions, including hydroamination and hydrosilylation.

In the realm of heterogeneous catalysis, zirconia (ZrO2) and zirconia-supported catalysts have garnered significant attention due to their high thermal stability, amphoteric character, and favorable redox properties. Supported zirconium catalysts are employed in various industrial processes, including the synthesis of linear alkyl benzenes. researchgate.net The ability to immobilize zirconium complexes on solid supports combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability characteristic of heterogeneous systems.

Overview of Organozirconium Complexes in Olefin Transformations

Organozirconium complexes, particularly cationic alkyl derivatives, are central to many olefin transformations. The most prominent application is in Ziegler-Natta polymerization, where zirconocene-based catalysts exhibit high activity for the polymerization of olefins like ethylene (B1197577) and propylene. The structure of the zirconocene, including the nature of the cyclopentadienyl (B1206354) ligands and any bridging groups, plays a crucial role in determining the stereochemistry of the resulting polymer. For instance, C2-symmetric ansa-zirconocenes are known to produce isotactic polypropylene, while other symmetries can lead to syndiotactic or atactic polymers. researchgate.net

Hydrozirconation, the syn-addition of a zirconium-hydride bond across an unsaturated carbon-carbon bond using Schwartz's reagent, is another powerful transformation. This reaction proceeds with high regioselectivity, typically placing the bulky zirconium moiety at the less sterically hindered position of an alkene or alkyne. wikipedia.orgresearchgate.net The resulting organozirconium intermediates are versatile and can be readily transformed into a variety of functionalized organic molecules through reactions with electrophiles. researchgate.net The transformation of styrenic olefins, in particular, has been a subject of interest, with zirconium catalysts being employed for their polymerization to produce polystyrene with specific tacticities. dntb.gov.uanih.gov

Relevance of 2-Methylprop-1-enylbenzene as an Olefinic Substrate and Potential Ligand Precursor

2-Methylprop-1-enylbenzene, also known as β,β-dimethylstyrene, is a styrenic olefin with two methyl groups on the β-carbon of the vinyl group. While direct studies on the interaction of 2-methylprop-1-enylbenzene with zirconium(4+) are not extensively documented in the reviewed literature, its structural features allow for informed speculation on its potential behavior as both an olefinic substrate and a ligand precursor.

As an olefinic substrate , the steric bulk introduced by the two methyl groups at the β-position would significantly influence its reactivity in zirconium-catalyzed transformations. In the context of polymerization, the steric hindrance around the double bond would likely make it a challenging monomer for insertion into a growing polymer chain compared to less substituted styrenes. Zirconium-catalyzed polymerization of styrenes is well-established, with catalyst systems designed to control the stereochemistry of the resulting polystyrene. dntb.gov.uanih.gov However, the increased steric demand of 2-methylprop-1-enylbenzene might necessitate catalysts with more open coordination sites or lead to lower polymerization rates and potentially different polymer microstructures.

In hydrozirconation , the regioselectivity of the addition of the Zr-H bond would be strongly directed by the bulky phenyl and gem-dimethyl groups. It is anticipated that the zirconium would add to the terminal carbon, placing the hydride at the more substituted benzylic position, although the steric hindrance might retard the reaction rate compared to less substituted alkenes.

As a potential ligand precursor , 2-methylprop-1-enylbenzene could, in principle, be functionalized to create ligands for zirconium. For example, introduction of coordinating groups onto the phenyl ring could lead to ligands where the bulky olefinic substituent could influence the steric environment around the metal center in a resulting zirconium complex. The synthesis of zirconium complexes with a wide variety of organic ligands, including those derived from functionalized phenols and other aromatic systems, is a common strategy to tune the catalytic properties of the metal center. figshare.comnih.govrsc.org While no specific examples of ligands derived directly from 2-methylprop-1-enylbenzene for zirconium coordination were found in the reviewed literature, the principles of ligand design in organozirconium chemistry suggest this as a plausible, albeit unexplored, avenue.

Interactive Data Table: Properties of 2-Methylprop-1-enylbenzene

| Property | Value |

| Chemical Formula | C10H12 |

| Molar Mass | 132.20 g/mol |

| Synonyms | Isobutenylbenzene, β,β-Dimethylstyrene |

| CAS Number | 768-49-0 |

Structure

3D Structure of Parent

Properties

CAS No. |

63422-30-0 |

|---|---|

Molecular Formula |

C40H44Zr |

Molecular Weight |

616.0 g/mol |

IUPAC Name |

2-methylprop-1-enylbenzene;zirconium(4+) |

InChI |

InChI=1S/4C10H11.Zr/c4*1-9(2)8-10-6-4-3-5-7-10;/h4*3-7H,1-2H3;/q4*-1;+4 |

InChI Key |

VTHUTFIVNRSJMO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=[C-]C1=CC=CC=C1)C.CC(=[C-]C1=CC=CC=C1)C.CC(=[C-]C1=CC=CC=C1)C.CC(=[C-]C1=CC=CC=C1)C.[Zr+4] |

Origin of Product |

United States |

Synthetic Methodologies for Zirconium Iv Complexes Bearing Unsaturated Organic Ligands

Synthesis of Zirconium(IV) Precursors for Olefin Complexation

The synthesis of stable and well-defined zirconium(IV) precursors is the foundational step in developing catalysts for olefin chemistry. These precursors serve as the entry point for the introduction of sophisticated ligand architectures that modulate the electronic and steric environment of the zirconium center. Common classes of precursors include halides, alkoxides, and amides.

Zirconium(IV) chloride (ZrCl4) is a versatile and economical starting material for many zirconium complexes. nih.gov A widely used precursor for metallocene catalysts is bis(cyclopentadienyl)zirconium(IV) dichloride, commonly known as zirconocene (B1252598) dichloride (Cp2ZrCl2). Its synthesis is typically achieved through the reaction of ZrCl4 with a cyclopentadienylating agent, such as sodium cyclopentadienide (B1229720) (NaCp). The reaction is often carried out in a suitable organic solvent like tetrahydrofuran (B95107) (THF), where the ZrCl4(THF)2 adduct is reacted with two equivalents of NaCp.

A variety of substituted cyclopentadienyl (B1206354) ligands can be introduced in a similar manner to produce a vast library of zirconocene dichlorides with tailored steric and electronic properties.

Zirconium(IV) alkoxides, with the general formula Zr(OR)4, represent another important class of precursors. These are often synthesized by reacting ZrCl4 with the corresponding alcohol or sodium alkoxide. For instance, zirconium(IV) isopropoxide can be prepared via an ammonia (B1221849) route from ZrCl4 and isopropanol. nih.gov The resulting isopropoxide can be purified by recrystallization to yield the Zr(OiPr)4·iPrOH complex. nih.gov Other alkoxides, such as sec-butoxides and tert-butoxides, can also be synthesized, providing access to precursors with varying steric bulk. nih.gov Alcoholysis of zirconium isopropoxide is a convenient method for synthesizing other zirconium alkoxides. nih.gov

Zirconium(IV) amido complexes, particularly tetrakis(dialkylamido)zirconium(IV) compounds like Zr(NMe2)4 and Zr(NEt2)4, are also valuable precursors, especially for the synthesis of non-metallocene catalysts. These are typically prepared by reacting ZrCl4 with four equivalents of a lithium dialkylamide. For example, tetrakis(diethylamido)zirconium(IV) can be synthesized from ZrCl4 and lithium diethylamide in toluene. These amido complexes are useful for subsequent reactions with protic ligands, such as phenols and amines, through amine elimination reactions.

Below is a table summarizing common zirconium(IV) precursors and their typical synthetic routes.

| Precursor Name | Chemical Formula | Common Synthetic Route | Key Features |

| Zirconium(IV) Chloride | ZrCl4 | - | Commercially available, versatile starting material. |

| Zirconocene Dichloride | Cp2ZrCl2 | ZrCl4(THF)2 + 2 NaCp | Foundational precursor for metallocene catalysts. |

| Zirconium(IV) Isopropoxide | Zr(OiPr)4·iPrOH | ZrCl4 + iPrOH + NH3 | Precursor for non-metallocene catalysts and materials. |

| Zirconium(IV) tert-Butoxide | Zr(OtBu)4 | Zr(NEt2)4 + tBuOH | Bulky alkoxide precursor. chemrxiv.org |

| Tetrakis(diethylamido)zirconium(IV) | Zr(NEt2)4 | ZrCl4 + 4 LiNEt2 | Highly reactive precursor for amine elimination reactions. chemrxiv.org |

Ligand Design Strategies for Zirconium(IV) Catalyst Systems Enabling Olefin Reactivity

The design of the ligand framework surrounding the zirconium(IV) center is crucial for controlling the reactivity and selectivity of the resulting olefin complex. Ligand design strategies focus on tuning the steric and electronic properties of the metal center to influence olefin coordination, insertion, and chain propagation or termination steps in polymerization.

One of the most successful strategies involves the use of ansa-metallocenes . In these complexes, the two cyclopentadienyl (or related) rings are linked by a bridging group, such as a dimethylsilyl (-SiMe2-) or an ethylene (B1197577) (-CH2CH2-) bridge. This bridge restricts the rotation of the rings, creating a more defined and often chiral coordination environment around the zirconium center. The nature of the bridge and the substituents on the cyclopentadienyl rings can be systematically varied to control the geometry of the active site, which in turn influences the stereochemistry of the resulting polymer. For example, C2-symmetric ansa-zirconocenes are known to produce isotactic polypropylene, while Cs-symmetric analogues can lead to syndiotactic polypropylene.

Constrained geometry catalysts (CGCs) represent another significant advancement in ligand design. These are characterized by a linked cyclopentadienyl-amido ligand system. A typical example is [Me2Si(η5-Me4C5)(N-t-Bu)]ZrCl2. The bridge in CGCs creates a more open coordination site compared to traditional ansa-metallocenes, which can facilitate the incorporation of bulky α-olefins into copolymers.

In the realm of non-metallocene catalysts , a wide array of chelating ligands have been developed to provide stability and control over the zirconium center. Phenoxy-imine ligands, for instance, have been used to create highly active zirconium-based ethylene polymerization catalysts. These bidentate ligands coordinate to the zirconium through the oxygen of the phenolate (B1203915) and the nitrogen of the imine. By modifying the substituents on the phenoxy and the N-aryl rings, the steric and electronic properties of the catalyst can be finely tuned. For example, bulky substituents in the ortho position of the phenolate ring can enhance the molecular weight of the produced polyethylene (B3416737).

Salan-type ligands , which are tetradentate diamine-bis(phenolate) ligands, provide a more rigid and well-defined octahedral coordination geometry around the zirconium center. The stereochemistry of the ligand backbone and the nature of the substituents on the phenolate rings can be varied to control the geometry of the active species and, consequently, the tacticity of the resulting polymer. For instance, C2-symmetric Salan-zirconium complexes have been shown to be effective for the isotactic polymerization of α-olefins.

The table below highlights some key ligand design strategies and their impact on catalyst properties.

| Ligand Strategy | Key Structural Feature | Impact on Catalyst Properties | Example Ligand System |

| ansa-Metallocenes | Bridged cyclopentadienyl rings | Control over stereoselectivity (isotactic/syndiotactic polymers) | rac-Me2Si(Ind)2ZrCl2 |

| Constrained Geometry Catalysts (CGCs) | Linked cyclopentadienyl-amido ligand | High activity, good comonomer incorporation | [Me2Si(η5-Me4C5)(N-t-Bu)]ZrCl2 |

| Phenoxy-Imine Ligands | Bidentate [N,O] chelate | High activity for ethylene polymerization, tunable polymer molecular weight | Bis[N-(3-tert-butylsalicylidene)anilinato]zirconium(IV)dichloride |

| Salan-type Ligands | Tetradentate [O,N,N,O] chelate | Well-defined octahedral geometry, control over polymer tacticity | Diamine-bis(phenolate) ligands |

Coordination of 2-Methylprop-1-enylbenzene and Related Alpha-Olefins to Zirconium(IV) Centers

The coordination of an α-olefin to a catalytically active zirconium(IV) center is a prerequisite for subsequent insertion and polymerization. While specific studies on the direct complexation of 2-methylprop-1-enylbenzene are not extensively reported, the principles of olefin coordination to zirconocene and other zirconium(IV) complexes are well-established and can be extended to this styrenic α-olefin.

Stable, isolable zirconium(IV)-olefin complexes are relatively rare due to the high reactivity of the coordinated olefin, which often leads to rapid insertion or other subsequent reactions. However, some examples have been synthesized and characterized, typically by using ancillary ligands that stabilize the complex or by employing olefins that are less prone to insertion.

The synthesis of a zirconocene-stilbene complex, Cp2Zr(PhCH=CHPh)(PMe3), has been reported, and its structure was determined by X-ray crystallography, providing a clear example of an η2-olefin coordination to a zirconium center. oup.com A styrene (B11656) complex has also been prepared from a dialkylzirconocene precursor. oup.com These studies demonstrate that π-coordination of the olefin's double bond to the electron-deficient zirconium center is the primary mode of interaction.

For an α-olefin like 2-methylprop-1-enylbenzene, coordination to a suitable zirconium(IV) precursor would likely involve the formation of a similar η2-complex. The phenyl group of 2-methylprop-1-enylbenzene could potentially influence the stability and geometry of the complex through secondary interactions. The synthesis of such a complex would likely require carefully controlled conditions, low temperatures, and the use of a stabilizing ligand, such as a phosphine, to prevent subsequent reactions.

Spectroscopic techniques like NMR are crucial for characterizing these complexes in solution. Solid-state 91Zr NMR spectroscopy has also been employed to probe the structure of zirconocene complexes, including those that are precursors to catalytically active species. acs.orgnih.gov

In most catalytic applications, the active zirconium(IV)-olefin species is not isolated but is generated in situ. This is typically achieved by reacting a zirconium(IV) precursor, such as a zirconocene dichloride or a non-metallocene complex, with a cocatalyst or activator in the presence of the olefin.

The most common activator is methylaluminoxane (B55162) (MAO). MAO is a complex oligomeric species that is believed to perform several roles, including alkylation of the zirconium precursor and abstraction of a ligand (e.g., chloride or an alkyl group) to generate a cationic, 14-electron zirconium alkyl complex, [L2Zr-R]+. This cationic species is the highly active catalyst for olefin polymerization.

The general mechanism for the in-situ generation of the active species is as follows:

Alkylation: The zirconium precursor (e.g., Cp2ZrCl2) is alkylated by the cocatalyst (e.g., MAO or another alkylaluminum reagent) to form a dialkylzirconium species (e.g., Cp2ZrMe2).

Activation: The activator abstracts an alkyl group from the dialkylzirconium species, generating the cationic alkylzirconium complex, [Cp2ZrMe]+. This cation is stabilized by a weakly coordinating anion derived from the activator, such as [Me-MAO]-.

Olefin Coordination: The α-olefin, such as 2-methylprop-1-enylbenzene, then coordinates to the vacant site on the cationic zirconium center, forming the active zirconium(IV)-olefin species.

Insertion: The coordinated olefin subsequently inserts into the zirconium-alkyl bond, regenerating the active site for the coordination of the next olefin molecule.

The formation and behavior of these in-situ generated species can be studied using techniques like NMR spectroscopy under catalytic conditions. For example, the reaction of zirconocene complexes with activators and olefins has been monitored by NMR to observe the formation of cationic species and their interaction with the olefin. uni-konstanz.denih.gov

The table below summarizes the key steps in the in-situ generation of active zirconium-olefin species.

| Step | Description | Reactants | Products |

| 1. Alkylation | Replacement of halide ligands with alkyl groups. | L2ZrCl2 + MAO | L2ZrR2 |

| 2. Activation | Abstraction of an alkyl group to form a cationic species. | L2ZrR2 + MAO | [L2ZrR]+[R-MAO]- |

| 3. Olefin Coordination | Coordination of the α-olefin to the cationic zirconium center. | [L2ZrR]+ + Olefin | [L2ZrR(olefin)]+ |

| 4. Insertion | Insertion of the coordinated olefin into the Zr-R bond. | [L2ZrR(olefin)]+ | [L2Zr(CH2CH(R')R)]+ |

Synthesis of Supported Zirconium(IV) Catalysts for Olefin Chemistry

For industrial applications, particularly in slurry and gas-phase polymerization processes, it is often necessary to immobilize the homogeneous zirconium catalyst onto a solid support. This heterogenization prevents reactor fouling, allows for control of polymer morphology, and facilitates catalyst handling and separation from the polymer product.

The most common support material is silica (B1680970) (SiO2) , which offers high surface area, good mechanical stability, and a surface rich in hydroxyl (silanol) groups that can be used for anchoring the catalyst. hhu.de One common method for preparing silica-supported zirconium catalysts involves the following steps:

Support Pre-treatment: The silica is first calcined at high temperatures to control the concentration of surface silanol (B1196071) groups.

Immobilization of Activator: The treated silica is then reacted with the activator, typically MAO. The MAO reacts with the surface silanol groups, anchoring it to the silica surface. This creates a supported activator.

Grafting of Zirconium Precursor: The zirconium precursor (e.g., zirconocene dichloride) is then added to the slurry of the MAO-treated silica. The zirconocene reacts with the supported MAO, leading to its immobilization and activation. hhu.de

Alternatively, the zirconocene can be directly grafted onto the silica surface by reaction with the silanol groups, followed by activation with MAO. researchgate.net The surface of the silica can also be chemically modified with organosilanes to create specific anchoring sites for the zirconocene complex. researchgate.net

Besides silica, other materials have been explored as supports, including:

Alumina (Al2O3): Offers different surface acidity compared to silica.

Zirconia (ZrO2): Can provide a support with similar chemical properties to the catalyst metal center. mdpi.com

Polymeric Supports: Organic polymers, such as polyethylene with grafted functional groups, can also be used to immobilize zirconium catalysts. researchgate.net

Metal-Organic Frameworks (MOFs): These crystalline porous materials offer a well-defined structure for supporting catalysts.

The method of preparation of the supported catalyst can significantly influence its activity, the properties of the resulting polymer, and the morphology of the polymer particles.

The following table provides an overview of common support materials and preparation methods.

Structural Elucidation and Coordination Environment Analysis of Zirconium Iv Olefin Complexes

Advanced Spectroscopic Characterization Techniques

The comprehensive structural analysis of a zirconium(IV)-olefin complex relies on a suite of advanced spectroscopic methods. Each technique provides unique insights into the electronic structure, bonding, and molecular geometry of the compound, both in solution and in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ⁹¹Zr, 1D/2D) in Solution and Solid-State

NMR spectroscopy is a cornerstone for characterizing organometallic complexes in solution and the solid phase.

For a complex of 2-methylprop-1-enylbenzene with Zr(IV), ¹H and ¹³C NMR would reveal the electronic consequences of the olefin coordinating to the Lewis acidic metal center. The donation of electron density from the olefin's π-system to the metal is expected to cause a downfield shift (deshielding) of the signals for the vinylic proton and carbons. core.ac.uk Two-dimensional NMR techniques, such as ¹H-¹H COSY and ¹H-¹³C HSQC/HMBC, would confirm assignments, while ROESY or NOESY experiments could elucidate the solution-state geometry by identifying through-space dipolar interactions between the olefin ligand and other ligands on the zirconium center. nih.gov

⁹¹Zr NMR, although challenged by the isotope's low gyromagnetic ratio and large quadrupole moment (I = 5/2), is a powerful probe of the immediate coordination environment around the metal. nih.gov In the solid state, static or magic-angle spinning (MAS) ⁹¹Zr NMR spectra provide direct information on the symmetry of the metal site. nih.govacs.org The measured nuclear electric field gradient (EFG) and chemical shift (CS) tensor parameters are highly sensitive to the local structure, coordination number, and the nature of the coordinating atoms. rsc.org Such studies have been instrumental in characterizing zirconocene-based olefin polymerization catalysts. nih.gov

Illustrative NMR Data: This table presents plausible chemical shift data for the free 2-methylprop-1-enylbenzene ligand versus a hypothetical complex, demonstrating the expected effects of coordination.

| Nucleus | Atom Position | Free Ligand δ (ppm) | Hypothetical Coordinated Ligand δ (ppm) | Expected Δδ (ppm) |

| ¹H | Vinylic-H | ~6.35 | ~6.80 - 7.20 | +0.45 to +0.85 |

| Methyl-H (cis) | ~1.88 | ~2.00 - 2.15 | +0.12 to +0.27 | |

| Methyl-H (trans) | ~2.10 | ~2.25 - 2.40 | +0.15 to +0.30 | |

| Aromatic-H | ~7.20-7.40 | ~7.30 - 7.60 | +0.10 to +0.20 | |

| ¹³C | Vinylic-C (α) | ~135.5 | ~145.0 - 155.0 | +9.5 to +19.5 |

| Vinylic-C (β) | ~125.8 | ~110.0 - 100.0 | -15.8 to -25.8 | |

| Aromatic-C (ipso) | ~138.0 | ~140.0 - 142.0 | +2.0 to +4.0 |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints

Vibrational spectroscopy provides a direct probe of the bonding within the complex. The most diagnostic feature in the IR and Raman spectra would be the C=C stretching vibration of the olefin. In the free 2-methylprop-1-enylbenzene ligand, this mode appears around 1650 cm⁻¹. Upon coordination to the zirconium(IV) center, the donation of electron density from the C=C π-bonding orbital to the metal weakens the double bond. libretexts.orglibretexts.org This results in a characteristic shift of the ν(C=C) band to a lower frequency (a redshift of 50-150 cm⁻¹), which is a hallmark of olefin π-complexation. researchgate.net

Furthermore, new vibrational modes would appear in the far-infrared region (typically below 600 cm⁻¹). These bands, which are absent in the spectra of the free ligand and metal precursor, can be assigned to the stretching vibrations of the newly formed bonds, such as the Zr-C or the vibration of the entire Zr-(olefin) moiety. nih.govresearchgate.net

Illustrative Vibrational Frequencies: This table shows representative frequencies for key vibrational modes.

| Vibrational Mode | Free Ligand (cm⁻¹) | Hypothetical Complex (cm⁻¹) |

| ν(C=C) Olefin stretch | ~1650 | ~1520 - 1580 |

| ν(Zr-C) stretch | N/A | ~450 - 550 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The zirconium(IV) ion has a d⁰ electron configuration, meaning it lacks d-electrons. Consequently, d-d electronic transitions, which are common in many transition metal complexes, are not expected. researchgate.net The UV-Vis absorption spectrum of a Zr(IV)-olefin complex would therefore be dominated by two main types of transitions:

Intraligand (π-π) Transitions:* These are high-energy absorptions, typically in the UV region (< 300 nm), originating from electronic excitations within the aromatic and olefinic π-systems of the 2-methylprop-1-enylbenzene ligand. These may experience a slight shift upon coordination.

Ligand-to-Metal Charge Transfer (LMCT) Transitions: As the olefin ligand is electron-rich and the Zr(IV) center is highly electron-deficient (Lewis acidic), LMCT transitions are possible. digitellinc.comlibretexts.org In these transitions, an electron is excited from a π-orbital of the ligand to an empty d-orbital on the zirconium center. researchgate.net These bands are typically very intense (high molar absorptivity, ε) and may extend into the visible region, potentially rendering the complex colored. acs.org

Illustrative UV-Vis Absorption Data: This table provides plausible absorption maxima for a hypothetical complex in a non-coordinating solvent.

| λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Assignment |

| ~255 | ~15,000 | π-π* (Aromatic) |

| ~290 | ~12,000 | π-π* (Styrenyl) |

| ~350 | ~8,000 | LMCT (Olefin → Zr) |

Mass Spectrometry (MS) for Molecular Ion Characterization

Mass spectrometry is an essential tool for confirming the molecular weight and composition of the complex. Soft ionization techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are typically used for organometallic compounds to minimize fragmentation and preserve the molecular ion. uvic.ca

The mass spectrum would be expected to show a peak or cluster of peaks corresponding to the molecular ion of the complex, [Zr(C₁₀H₁₂)(L)n]⁺ (where L represents other ligands). A key feature for unambiguous identification is the characteristic isotopic pattern of zirconium (⁵¹⁵Zr 51.5%, ⁹¹Zr 11.2%, ⁹²Zr 17.1%, ⁹⁴Zr 17.4%, ⁹⁶Zr 2.8%), which would be clearly resolved in the spectrum. researchgate.net Fragmentation patterns can also provide structural information, often showing the loss of neutral ligands.

X-ray Absorption Spectroscopy (XAS) for Local Zirconium Environment

XAS is a synchrotron-based technique that provides precise information about the local geometric and electronic structure around the absorbing atom (in this case, zirconium), even in non-crystalline or amorphous samples. qd-europe.com The Zr K-edge spectrum is divided into two regions:

XANES (X-ray Absorption Near Edge Structure): The position and features of the absorption edge are sensitive to the oxidation state of the metal, confirming the +4 state for zirconium. researchgate.netnih.gov The pre-edge features can also serve as a fingerprint for the coordination geometry (e.g., octahedral vs. tetrahedral or other symmetries). researchgate.net

EXAFS (Extended X-ray Absorption Fine Structure): Analysis of the oscillations past the absorption edge provides quantitative information about the local coordination environment. researchgate.net It can determine the type of neighboring atoms, the number of neighbors (coordination number), and the precise interatomic distances (bond lengths) for the first few coordination shells around the zirconium atom. nih.gov For an olefin complex, EXAFS would be crucial for determining the average Zr-C bond distance.

Illustrative EXAFS-Derived Parameters: This table presents hypothetical structural parameters for the first coordination sphere around the Zr(IV) center as determined by EXAFS.

| Absorber-Backscatterer Pair | Coordination Number (N) | Bond Distance (R, Å) |

| Zr - C (olefin) | 2 | 2.45 ± 0.02 |

| Zr - X (other ligands, e.g., Cl) | 4 | 2.40 ± 0.02 |

X-ray Diffraction Studies of Zirconium(IV)-Olefin Single Crystals

Single-crystal X-ray diffraction (XRD) provides the most definitive and detailed structural information for a crystalline compound. An XRD study would unambiguously determine the solid-state molecular structure of the complex, yielding precise data on:

Coordination Geometry: It would reveal the exact coordination number and geometry around the zirconium center (e.g., distorted octahedral, trigonal bipyramidal, square antiprismatic). researchgate.net

Bonding Parameters: Precise bond lengths (e.g., Zr-C, C=C) and bond angles would be determined. A lengthening of the olefin C=C bond upon coordination, compared to the free ligand, would provide definitive evidence of π-complexation. core.ac.uk

Stereochemistry and Conformation: The spatial arrangement of all ligands around the metal center would be fully elucidated.

Intermolecular Interactions: Crystal packing and any non-covalent interactions in the solid state would be identified.

Illustrative Crystallographic Data: This table contains plausible data for a hypothetical single crystal of a Zr(IV)-olefin complex.

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Zr Coordination Number | 6 |

| Zr Geometry | Distorted Octahedral |

| Zr-C(olefin) distance (Å) | 2.44, 2.46 |

| C=C distance (Å) | 1.42 |

| Zr-L(axial) distance (Å) | 2.38 |

| Zr-L(equatorial) distance (Å) | 2.41 |

Geometric and Electronic Structure of Zirconium(IV) Active Sites in Olefin Reactions

The catalytic activity of zirconium(IV) complexes in olefin reactions is profoundly influenced by the geometric and electronic environment of the metal center. The arrangement of ligands around the Zr(IV) ion dictates the accessibility of the active site to the incoming olefin monomer, while the electronic properties of the metal and its ligands govern the energetics of olefin binding and insertion. Detailed structural and computational studies have provided significant insights into these aspects, revealing a variety of coordination geometries and electronic states that define the catalytic performance.

The Zirconium(IV) ion in active catalysts is typically characterized by a high degree of electrophilicity, making it susceptible to nucleophilic attack by the π-electrons of an olefin. nih.gov The coordination environment is often flexible, allowing for the dynamic interplay of different geometric isomers, not all of which may be catalytically active. nih.govacs.orgfigshare.com For many polymerization catalysts, the active species is a cationic complex where a vacant coordination site is available for the olefin to bind. rsc.org

The geometry of the active site is a critical determinant of catalytic behavior. Common coordination numbers for zirconium(IV) in these complexes range from four to eight, leading to geometries such as pseudo-tetrahedral, distorted octahedral, and square antiprismatic. acs.orgacs.orgresearchgate.net In the context of Salan-type catalysts, for instance, the zirconium center often adopts a slightly distorted octahedral geometry. nih.govacs.org The specific arrangement of the ligands can lead to the formation of different isomers, such as fac-fac and mer-mer isomers in octahedral complexes, with the former often being the more active species in polymerization. nih.govfigshare.com The equilibrium between these isomers can be subtly controlled by the nature of the substituents on the ligand and the coordinating properties of the solvent. nih.govacs.org

X-ray crystallography has been an indispensable tool for elucidating the solid-state structures of these complexes, providing precise data on bond lengths and angles. These structural parameters offer a static picture of the catalyst's ground state and serve as a basis for understanding its reactivity.

Table 1: Selected Bond Lengths in Zirconium(IV) Complexes Relevant to Olefin Reactions

| Complex Type | Bond | Bond Length (Å) | Reference |

|---|---|---|---|

| Cationic Zr(IV) Salan | Zr–O | 1.971 - 1.973 | nih.govacs.org |

| Zr–N (trans to solvent) | 2.404 - 2.427 | nih.govacs.org | |

| Zr–N' (trans to benzyl) | 2.483 - 2.485 | nih.govacs.org | |

| Zr–Cl (coordinated solvent) | 2.779 | nih.govacs.org | |

| Zr–Cipso (benzyl ligand) | 2.574 - 2.593 | acs.org | |

| Zr(IV) Permethylpentalene Amidinate | Zr–Cl (terminal) | 2.4710(3) - 2.48 | acs.org |

| Zr–Cl (bridging) | 2.65 - 2.70 | acs.org | |

| Zr–N (amidinate) | 2.28 (average) | acs.org |

Table 2: Selected Bond Angles in a Distorted Octahedral Zirconium(IV) Salan Complex

| Angle | Value (°) | Reference |

|---|---|---|

| O–Zr–O′ | 168.9 | nih.govacs.org |

| O–Zr–N′ | 93.4–93.9 | nih.govacs.org |

The electronic structure of the active site is equally crucial. Zirconium(IV) is a d0 metal ion, meaning its d-orbitals are formally empty. The bonding with ligands is therefore primarily described by donation from ligand orbitals into the vacant metal orbitals. The nature of these ligands—whether they are electron-donating or electron-withdrawing—directly modulates the Lewis acidity of the zirconium center. researchgate.net This, in turn, affects the strength of the interaction with the incoming olefin and the energy barrier for the insertion reaction. researchgate.net

Computational methods, particularly Density Functional Theory (DFT), have become vital for probing the electronic properties and reaction mechanisms of these catalysts. chemistryjournal.netresearchgate.netnih.gov DFT calculations can provide insights into the optimized molecular geometry, the distribution of electronic charge, and the energies of frontier molecular orbitals (HOMO and LUMO). chemistryjournal.netresearchgate.net The energy gap between the catalyst's LUMO and the olefin's HOMO is a key parameter that influences the reaction's activation energy; a smaller gap generally corresponds to higher reactivity. rsc.org These computational studies have been instrumental in corroborating experimental findings and in predicting the behavior of new catalyst systems. researchgate.netnih.gov For example, theoretical calculations have helped to elucidate the stability of different isomers and to map the potential energy surface for the olefin insertion step, often identifying a four-centered transition state as the key intermediate. researchgate.net

Theoretical and Computational Investigations of Zirconium Iv Reactivity with 2 Methylprop 1 Enylbenzene

Density Functional Theory (DFT) Studies of Catalytic Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a primary computational method for studying the mechanisms of olefin polymerization. mdpi.com It provides a favorable balance between computational cost and accuracy, enabling the detailed exploration of potential energy surfaces, the characterization of transient species, and the calculation of reaction energetics. These studies are fundamental to understanding the reactivity of cationic zirconium(IV) complexes with α-olefins like 2-methylprop-1-enylbenzene.

The generally accepted mechanism for olefin polymerization by Group 4 metal catalysts is the Cossee-Arlman mechanism. researchgate.net DFT studies have extensively modeled this pathway, which involves two key steps:

Olefin Coordination: The olefin, in this case, 2-methylprop-1-enylbenzene, coordinates to the vacant site of the electrophilic, cationic zirconium(IV) center. This forms a π-complex, often referred to as an olefin-alky-zirconium(IV) cation.

Insertion: The coordinated olefin then inserts into the existing zirconium-carbon bond of the growing polymer chain. This occurs via a four-membered ring transition state, leading to the extension of the polymer chain by one monomer unit and regenerating the vacant coordination site for the next monomer to bind.

Computational models confirm that this coordination-insertion sequence is a fundamental process in polymerization catalyzed by zirconocene (B1252598) and other zirconium-based systems. researchgate.netresearchgate.net The steric and electronic properties of both the incoming olefin and the ligands on the zirconium center significantly influence the energetics of these steps.

In any polymerization reaction, chain propagation competes with various chain termination or transfer pathways that limit the molecular weight of the resulting polymer. DFT calculations are crucial for comparing the energy barriers of these competing reactions. acs.org

Chain Propagation: This is the repetitive insertion of monomer units, as described by the Cossee-Arlman mechanism, leading to polymer growth. researchgate.net

Chain Termination: The most common termination pathway for zirconocene catalysts is β-hydride elimination (or β-hydride transfer). uni-freiburg.denih.gov In this process, a hydrogen atom from the β-carbon of the growing polymer chain is transferred to the zirconium center. This results in the formation of a zirconium-hydride species and a polymer chain with a terminal double bond. DFT studies have shown that the energy barrier for β-hydride elimination is a critical factor determining the molecular weight of the polymer; a lower barrier relative to propagation leads to shorter polymer chains. acs.orgnih.gov For catalysts with very bulky ligands, β-alkyl elimination can also become a significant termination pathway. uni-freiburg.de

The ratio of the rate of propagation to the rate of termination is a key determinant of the final polymer's properties, and DFT provides a quantitative means to predict this relationship. acs.org

A central strength of DFT is its ability to locate and characterize the transition state (TS) structures for each elementary step of the reaction mechanism. researchgate.net The calculated energy difference between the reactants and the transition state defines the activation energy barrier (ΔE‡).

For the polymerization of an α-olefin like 2-methylprop-1-enylbenzene, DFT calculations would model the transition states for both the olefin insertion (propagation) and β-hydride elimination (termination) steps. The relative energy barriers of these competing pathways are critical. A high energy barrier for termination compared to propagation is desirable for producing high molecular weight polymers. nih.govrsc.org Computational studies have shown that hybrid DFT functionals often provide energy barriers that are in good agreement with experimental observations. acs.org The analysis of these transition states reveals how steric repulsions and electronic interactions influence reaction rates. researchgate.net

| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Chain Propagation (Insertion) | Insertion of ethylene into the Zr-alkyl bond. | ~10-15 |

| Chain Termination (β-H Elimination) | Transfer of a β-hydrogen to the Zr center. | ~13-18 |

Computational Modeling of Ligand Effects on Zirconium(IV) Catalytic Performance

The ancillary ligands attached to the zirconium center play a profound role in determining the catalyst's activity, stability, and selectivity. Computational modeling allows for a systematic investigation of these ligand effects. nih.govrsc.org

Electronic Effects: Modifying ligands can alter the electron density at the zirconium metal center. Electron-withdrawing ligands increase the electrophilicity of the Zr(IV) cation, which can enhance its ability to coordinate with the olefin and potentially increase polymerization activity. acs.org

Steric Effects: The size and shape of the ligands create a specific steric environment around the active site. This steric hindrance can influence the pathway of monomer approach, which is crucial for controlling the stereoselectivity (e.g., isotactic vs. syndiotactic) of the polymerization. nih.govrsc.org Furthermore, bulky ligands can disfavor chain termination pathways by creating steric crowding in the transition state for β-hydride elimination, thereby leading to higher molecular weight polymers. uni-freiburg.de

DFT calculations can predict how changes in ligand architecture—such as bridging in ansa-metallocenes or adding bulky substituents—translate into changes in reaction barriers and product properties. rsc.org

Isomerism and Conformation of Zirconium(IV)-Olefin Complexes via Computational Methods

Zirconium(IV) complexes, particularly those with lower symmetry or flexible ligands like Salan-type ligands, can exist as multiple isomers (e.g., fac-fac vs. mer-mer). nih.govacs.org Computational methods are essential for determining the relative stabilities of these different isomers. This is critically important because not all isomers may be catalytically active. nih.gov

For example, a catalyst might exist in a thermodynamic equilibrium between a stable, but inactive, "dormant" isomer and a less stable, but highly active, isomer. DFT calculations can quantify the energy differences between these states and the barriers for their interconversion. acs.orgresearchgate.net By understanding the factors that stabilize the active isomer—such as ligand substituents or solvent coordination—more effective catalysts can be designed. nih.gov These computational studies help interpret experimental observations, such as those from NMR spectroscopy, to assign the specific geometry of the active species in solution. acs.org

Quantum Chemical Simulations of Zirconium-Activator Interactions

Zirconium(IV) precatalysts, such as zirconocene dichlorides, are not active for polymerization on their own. They must be activated by a co-catalyst or activator, typically an aluminoxane like methylaluminoxane (B55162) (MAO) or a strong Lewis acid like a borate (B1201080). researchgate.netnih.gov

Quantum chemical simulations are used to model the activation process. This involves the abstraction of a ligand (e.g., a chloride or methyl group) from the zirconium precatalyst by the activator. This process generates the highly electrophilic, 14-electron cationic zirconium-alkyl species, [L₂Zr-R]⁺, which is the catalytically active site. researchgate.net

These simulations provide insight into:

The structure of the resulting ion pair formed between the zirconium cation and the activator's anionic fragment.

The strength of the interaction between the cation and the counter-anion, which can significantly affect catalytic activity. A weakly coordinating anion generally leads to a more "naked" and more active cationic center. nih.gov

The energetics of the activation process, helping to rationalize why certain activators are more effective than others.

By modeling these complex interactions, computational chemistry provides a more complete picture of the entire catalytic cycle, from activation to propagation and termination. researchgate.netresearchgate.net

Mechanistic Insights into Zirconium Iv Catalyzed Olefin Reactions

Active Site Identification and Characterization

The catalytic activity and selectivity of Zirconium(IV) systems are dictated by the precise structure and nature of the active species generated from a precatalyst. This active site is typically a cationic, coordinatively unsaturated alkylzirconium complex, where the geometry, nuclearity, and surrounding electronic environment play critical roles.

Role of Mononuclear versus Bimetallic Zirconium(IV) Species

The vast majority of well-understood olefin polymerization catalysts based on Zirconium(IV) feature a single metal center, known as mononuclear or single-site catalysts. nih.gov These systems, which include the archetypal metallocenes and post-metallocene catalysts, offer the advantage of having well-defined active sites, leading to polymers with narrow molecular weight distributions. nih.gov The catalytic behavior is governed by the ligand framework surrounding the single Zr(IV) ion, which modulates steric and electronic properties.

In contrast, bimetallic catalysts, which feature two zirconium centers held in close proximity by a bridging ligand scaffold, have emerged as a distinct class with unique catalytic properties. acs.org The cooperation between the two metal centers can lead to enhanced catalytic activity and improved control over polymer stereochemistry compared to their mononuclear analogues. acs.orgnih.gov For instance, in the polymerization of 1-hexene (B165129) and propylene, bimetallic dizirconium amine bis(phenolate) precatalysts have demonstrated significantly higher activities and isotacticity control than structurally related monometallic catalysts. acs.org This enhancement is attributed to cooperative effects between the metal centers, which may facilitate monomer coordination, insertion, or influence the stability of the transition states. While monometallic catalysts remain the industry standard for many applications due to their predictability, bimetallic systems represent a promising frontier for developing catalysts with superior performance. acs.orgmdpi.com

| Catalyst Type | Precatalyst Example | Olefin | Activity (kg polymer (mmol Zr)⁻¹ h⁻¹) | Polymer Tacticity (% mmmm) |

|---|---|---|---|---|

| Monometallic | Zr₁Cl2tBuAr-NMe₂ | Propylene | 2.9 | 31% |

| Bimetallic | Zr₂Cl4-NMe₂ | Propylene | 47 | 43% |

| Monometallic | Zr₁tBu4-L | 1-Hexene | High | <10% |

| Bimetallic | Zr₂Cl4-NMe₂ | 1-Hexene | 124 | up to 50% |

Impact of Counterions and Solvent Effects on Active Species Equilibrium

The generation of the catalytically active cationic Zirconium(IV) species typically requires the reaction of a neutral precatalyst with a cocatalyst or activator, such as methylaluminoxane (B55162) (MAO) or a strong Lewis acid like trityl tetrakis(pentafluorophenyl)borate, [CPh₃][B(C₆F₅)₄]. This process extracts a ligand (e.g., chloride or methyl) from the zirconium center, creating a vacant coordination site and a cationic metal complex in an ion pair with the activator's remnant, the counterion. researchgate.net

The nature of this ion pair—specifically the distance and interaction between the cationic zirconium center and the negatively charged counterion—is critical to catalytic performance and is heavily influenced by the surrounding solvent. researchgate.netnih.gov In low-polarity hydrocarbon solvents commonly used for these reactions, the catalyst exists in an equilibrium of different ion pair states, including contact ion pairs (CIP), solvent-separated ion pairs (SSIP), and potentially free ions. nih.gov The strength of the cation-anion interaction directly affects catalytic activity; a weakly coordinating counterion is desirable as it is less likely to compete with the incoming olefin for the vacant site on the zirconium center. researchgate.netacs.org

Solvents also play a direct role by coordinating to the metal center, influencing the ion pair equilibrium, and stabilizing charged intermediates. nih.gov Aromatic solvents, for example, can engage in π-stacking interactions with the catalyst's ligands, which can affect the stability of the active species. acs.org Strongly coordinating solvents may compete with the olefin for the active site, reducing catalytic activity, while weakly coordinating solvents are preferred to allow for facile olefin access. nih.gov The interplay between the counterion's coordinating ability and the solvent's polarity and coordinating strength ultimately determines the concentration and reactivity of the catalytically competent species. rsc.org

Elementary Steps in Zirconium(IV)-Olefin Catalytic Cycles

The polymerization of an olefin by a cationic Zirconium(IV) catalyst proceeds via a well-established cycle of elementary steps. The core of this process is the repeated coordination of a monomer molecule followed by its insertion into the growing polymer chain, which is attached to the metal center.

Olefin Coordination and Migratory Insertion

The catalytic cycle begins with the coordination of an olefin, such as 2-methylprop-1-enylbenzene, to the coordinatively unsaturated, electrophilic Zr(IV) center. The olefin's π-bond acts as a nucleophile, donating electron density to a vacant orbital on the metal. This coordination is a reversible step and a prerequisite for the subsequent C-C bond-forming reaction.

The key propagation step is the migratory insertion of the coordinated olefin into the existing Zirconium-alkyl (Zr-C) bond. wikipedia.orgyoutube.com This process occurs through a four-centered, planar transition state involving the zirconium atom, the two olefin carbons, and the alkyl carbon of the growing chain. wikipedia.orgopenochem.org During this step, the alkyl group "migrates" to one of the olefin carbons while the other olefin carbon forms a new bond with the zirconium center. This intramolecular process is typically irreversible and results in the extension of the polymer chain by one monomer unit, while regenerating the vacant coordination site for the next monomer to bind. youtube.com This sequence of coordination and migratory insertion can repeat thousands of times, leading to the formation of high molecular weight polymers. wikipedia.org

Regiochemical Control in Olefin Insertion Processes

For unsymmetrical olefins like 2-methylprop-1-enylbenzene, migratory insertion can proceed with two different regiochemistries. A "1,2-insertion" involves the formation of a bond between the Zr center and the less substituted carbon of the olefin, while a "2,1-insertion" involves bonding to the more substituted carbon. The regiochemistry of this step is critical as it defines the microstructure of the resulting polymer.

The outcome is predominantly controlled by steric factors, governed by the interaction between the incoming monomer, the growing polymer chain, and the ancillary ligands on the zirconium catalyst. researchgate.net Generally, to minimize steric repulsion, the bulkier substituent on the olefin is oriented away from the catalyst's ligand framework and the polymer chain. This preference almost always leads to a primary (1,2) insertion, where the zirconium becomes attached to the CH₂ group of a terminal olefin. While electronic factors can play a role, steric hindrance is the dominating influence in most Zirconium(IV)-catalyzed systems. researchgate.net By carefully designing the steric bulk and geometry of the ligands around the metal center, it is possible to exert precise control over the regiochemical outcome of the insertion process.

Ligand Field Theory and Electronic Structure Analysis of Zirconium(IV) Catalysts

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and bonding in transition metal complexes, which is essential for rationalizing their reactivity. wikipedia.org In the context of Zirconium(IV) catalysts, LFT helps to describe how the ligands influence the energy of the metal's d-orbitals, which are key to olefin coordination and activation. libretexts.org

A Zirconium(IV) ion has a d⁰ electron configuration, meaning its d-orbitals are empty. uci.edu In a typical tetrahedral or distorted square pyramidal geometry of an active catalyst, the ligands create an electrostatic field that splits the degeneracy of these five d-orbitals. uri.edu The primary bonding interaction in the catalytic cycle is the coordination of the olefin's highest occupied molecular orbital (HOMO), the C=C π-bond, with the lowest unoccupied molecular orbital (LUMO) of the cationic Zr(IV) complex. wikipedia.org

The LUMO of the d⁰ Zr(IV) catalyst is typically one of its vacant d-orbitals. The energy and spatial orientation of this LUMO are dictated by the ligand field. libretexts.orgyoutube.com Electron-withdrawing ligands stabilize the d-orbitals, making the zirconium center more electrophilic and thus more reactive towards olefins. Conversely, electron-donating ligands raise the energy of the d-orbitals, potentially decreasing catalytic activity. The geometry imposed by the ligands determines which d-orbital becomes the accessible LUMO for olefin binding. A highly accessible, low-energy LUMO is a hallmark of a highly active catalyst, as it promotes facile coordination of the incoming olefin, which is the first step toward migratory insertion.

| Coordination Geometry | Description | Relative d-Orbital Energies (Qualitative) |

|---|---|---|

| Tetrahedral (Td) | Common for four-coordinate species. Ligands are located between the axes. | The dxy, dxz, dyz (t₂) orbitals are higher in energy than the dz², dx²-y² (e) orbitals. |

| Square Pyramidal (C₄v) | A possible geometry for five-coordinate intermediates, e.g., after olefin coordination. | The dx²-y² orbital is highest in energy, followed by dz². The dxy and the (dxz, dyz) pair are lowest. |

| Trigonal Bipyramidal (D₃h) | An alternative five-coordinate geometry. | The dz² orbital is highest in energy, followed by the (dx²-y², dxy) pair, and the (dxz, dyz) pair is lowest. |

Future Research Directions in Zirconium Iv Mediated 2 Methylprop 1 Enylbenzene Chemistry

Development of Novel Zirconium(IV) Catalytic Systems with Enhanced Performance and Selectivity

The performance of zirconium(IV) catalysts is intrinsically linked to the ligand environment surrounding the metal center. A primary avenue for future research will be the rational design and synthesis of novel ligands to create catalysts with superior activity and selectivity for transformations of 2-methylprop-1-enylbenzene.

Key Research Objectives:

Ligand Modification: Systematic modification of existing ligand frameworks, such as constrained-geometry catalysts (CGCs), Salan ligands, and [OSSO]-type bis(phenolate) ligands, can fine-tune the steric and electronic properties of the zirconium center. acs.orgnih.govnih.gov For instance, introducing bulky or electron-donating/withdrawing groups can influence monomer coordination, insertion rates, and termination pathways, thereby controlling polymer molecular weight and tacticity.

Non-Metallocene Catalysts: There is a growing interest in moving beyond traditional cyclopentadienyl (B1206354) (Cp)-based systems to non-metallocene catalysts. researchgate.net These systems often exhibit unique reactivity and can be more thermally robust, making them suitable for high-temperature polymerizations. acs.org

Enhanced Stereocontrol: For polymerization reactions, achieving high levels of stereocontrol (isotactic or syndiotactic) is crucial for producing materials with desired properties. Future catalysts will be designed to offer precise control over the polymer microstructure. nih.gov Dibenzyl zirconium(IV) complexes with aryl-substituted [OSSO]-type bis(phenolate) ligands, for example, have shown promise for highly isospecific styrene (B11656) polymerization. nih.gov

Table 1: Comparison of Zirconium(IV) Catalyst Precursors for Olefin Polymerization

| Catalyst Type | Ligand Framework | Key Features | Potential for 2-methylprop-1-enylbenzene |

| Metallocene (e.g., CGCs) | Cyclopentadienyl-based | High activity, well-defined active sites | Control of copolymer composition |

| Salan Complexes | Tetradentate [ONNO] | Tunable activity and stereoselectivity | Production of polymers with varying tacticity |

| [OSSO]-type Complexes | Bis(phenolate) with sulfur donors | High isospecificity for styrenic monomers | Synthesis of highly isotactic poly(2-methylprop-1-enylbenzene) |

| Imino-Amido Complexes | Bidentate nitrogen-based | Thermally robust, good α-olefin incorporation | High-temperature polymerization applications |

Exploration of Sustainable and Green Zirconium(IV) Catalysis

The principles of green chemistry are increasingly guiding catalyst development. Future research will focus on creating zirconium(IV) catalytic systems that are not only efficient but also environmentally benign.

Key Research Areas:

Earth-Abundant Metal: Zirconium is a relatively abundant and low-toxicity metal, making it an attractive alternative to more precious or toxic transition metals. rsc.orgnih.gov Research will continue to leverage these advantages.

Biomass Conversion: Zirconia (zirconium dioxide) and its doped variants are effective catalysts for converting biomass into valuable chemicals and biofuels. luxfermeltechnologies.com Future work could explore the conversion of bio-derived feedstocks into monomers like 2-methylprop-1-enylbenzene, followed by zirconium-catalyzed polymerization.

Solvent-Free and Aqueous Systems: The development of catalysts that can operate efficiently in environmentally friendly solvents, such as water, or under solvent-free conditions is a major goal.

Catalyst Recycling: Heterogenizing homogeneous zirconium catalysts by anchoring them to solid supports (e.g., polymers, silica (B1680970), or metal-organic frameworks) can facilitate their separation and reuse, reducing waste and cost. researchgate.net Zirconium magnetic nanocomposites have been noted for their reusability. nih.gov

Integration of Zirconium(IV) Catalysis in Tandem or Multicomponent Reactions

Tandem reactions, where multiple catalytic transformations occur in a single pot, offer significant advantages in terms of efficiency and atom economy. Future research will aim to integrate zirconium(IV)-catalyzed reactions involving 2-methylprop-1-enylbenzene into such cascades.

Potential Tandem Processes:

Isomerization-Polymerization: A zirconium catalyst could first isomerize a related olefin to 2-methylprop-1-enylbenzene, which is then polymerized in the same vessel by the same or a second catalyst.

Hydrozirconation-Coupling: The hydrozirconation of 2-methylprop-1-enylbenzene with a zirconium hydride species (like Schwartz's reagent) could be followed by an in-situ cross-coupling reaction to form more complex molecules. rsc.org

Advanced Computational Predictions for Zirconium(IV) Catalyst Design and Optimization

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in catalyst design. Future research will increasingly rely on computational modeling to accelerate the development of new zirconium(IV) catalysts.

Applications of Computational Modeling:

Mechanism Elucidation: DFT studies can provide detailed insights into reaction mechanisms, transition states, and the role of the ligand in catalysis. nih.gov This understanding is crucial for rational catalyst design.

Predictive Screening: Computational methods can be used to screen libraries of virtual ligands and predict the catalytic performance of the corresponding zirconium complexes, allowing researchers to prioritize the most promising candidates for synthesis.

Understanding Isomer Effects: In systems like Salan catalysts, computational analysis can help rationalize the equilibria between active and inactive catalyst isomers, guiding the design of more efficient systems. acs.org

Exploration of New Applications of Zirconium(IV) Complexes Beyond Traditional Olefin Transformations

While olefin polymerization is a major application, the reactivity of zirconium(IV) complexes can be harnessed for a much broader range of transformations involving 2-methylprop-1-enylbenzene.

Emerging Research Frontiers:

Fine Chemical Synthesis: Zirconium catalysts are effective in a variety of organic reactions, including hydrogenation, oxidation, and amination, which could be applied to 2-methylprop-1-enylbenzene to create valuable fine chemicals and pharmaceutical intermediates. zircon-association.org

CO2 Fixation: Zirconium-based catalysts, such as mesoporous zirconium phosphonates, are being explored for the cycloaddition of CO2 to epoxides. zircon-association.org Future work could investigate the copolymerization of 2-methylprop-1-enylbenzene with CO2 or other polar monomers using novel zirconium catalysts.

Materials Science: Zirconium-based Metal-Organic Frameworks (MOFs) are being developed for applications in gas storage, separation, and catalysis. ustc.edu.cnrsc.org Incorporating 2-methylprop-1-enylbenzene or its derivatives as ligands could lead to new functional materials.

Depolymerization: Catalytic systems based on reagents like Cp2Zr(H)Cl are being developed for the depolymerization of polyesters. rsc.orgchemrxiv.org Similar principles could be applied to develop methods for the chemical recycling of polymers derived from 2-methylprop-1-enylbenzene.

Q & A

Q. What are common synthetic routes for zirconium(4+) complexes with organic ligands like 2-methylprop-1-enylbenzene?

Zirconium(4+) complexes are typically synthesized via ligand substitution or direct reaction of zirconium salts with organic precursors. For example, zirconium(IV) iodide can be prepared by reacting zirconium metal with iodine or hydroiodic acid . For 2-methylprop-1-enylbenzene, coordination may involve refluxing zirconium precursors (e.g., ZrCl₄) with the ligand in anhydrous solvents like THF, followed by purification via recrystallization. Characterization often employs XRD and NMR to confirm ligand binding .

Q. How can purity and stability of zirconium(4+) complexes be ensured during synthesis?

High-purity zirconium salts (e.g., ZrCl₄) are critical starting materials. Strict anhydrous conditions and inert atmospheres (argon/glovebox) prevent hydrolysis or oxidation. Post-synthesis, techniques like column chromatography or sublimation remove impurities. Stability testing under varying temperatures and humidity levels identifies degradation pathways .

Q. What spectroscopic methods are most effective for characterizing zirconium(4+) complexes?

- XRD : Resolves crystal structure and bonding geometry (e.g., octahedral vs. tetrahedral coordination) .

- FTIR : Identifies ligand functional groups (e.g., C=C stretching in 2-methylprop-1-enylbenzene at ~1650 cm⁻¹) .

- NMR : ¹H/¹³C NMR confirms ligand integrity; ⁹¹Zr NMR (though challenging due to low sensitivity) probes metal environment .

Advanced Research Questions

Q. How do steric and electronic effects of 2-methylprop-1-enylbenzene influence zirconium(4+) coordination chemistry?

The methyl group in 2-methylprop-1-enylbenzene introduces steric hindrance, potentially favoring monodentate over chelating binding. Computational modeling (DFT) can predict ligand orientation and charge distribution. Experimental validation via EXAFS or single-crystal XRD quantifies bond lengths and angles, revealing deviations from ideal geometries .

Q. What strategies address contradictions in structural data between XRD and spectroscopic analyses?

Discrepancies may arise from dynamic ligand behavior in solution vs. solid state. For example, XRD might show static octahedral coordination, while NMR suggests fluxionality. Hybrid approaches, such as variable-temperature XRD and molecular dynamics simulations, reconcile these differences by capturing time-averaged structures .

Q. How can zirconium(4+) complexes be stabilized in gas-phase studies for mass spectrometric analysis?

Neutral tridentate ligands (e.g., TMPDA) enhance stability of Zr⁴⁺ ions in the gas phase. Electrospray ionization (ESI) coupled with collisional cooling reduces fragmentation. Theoretical calculations (e.g., binding energy simulations) guide ligand selection to prevent charge reduction .

Q. What role do counterions play in the reactivity of zirconium(4+) complexes?

Counterions (e.g., Cl⁻, NO₃⁻) modulate solubility and Lewis acidity. For instance, nitrate ions may act as oxidizing agents during catalytic cycles. Comparative studies using different zirconium salts (ZrCl₄ vs. Zr(NO₃)₄) under identical conditions reveal counterion-specific reactivity patterns .

Methodological Considerations

- Synthetic Optimization : Use design of experiments (DoE) to systematically vary reaction parameters (e.g., stoichiometry, solvent polarity) and maximize yield .

- Data Validation : Cross-reference XRD data with spectroscopic results to confirm structural assignments. For ambiguous cases, synchrotron-based XRD improves resolution .

- Computational Support : Pair experimental data with DFT or molecular docking studies to predict electronic structures and reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.